molecular formula C31H28NO8P B613389 Fmoc-Tyr(HPO3Bzl)-OH CAS No. 191348-16-0

Fmoc-Tyr(HPO3Bzl)-OH

Cat. No.: B613389
CAS No.: 191348-16-0
M. Wt: 573.5 g/mol
InChI Key: RIWNJZRITIBMDX-UHFFFAOYSA-N
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Description

Fmoc-Tyr(HPO3Bzl)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl phosphonate group at the hydroxyl group of the tyrosine side chain. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(HPO3Bzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Phosphorylation of the Hydroxyl Group: The hydroxyl group of the tyrosine side chain is phosphorylated using benzyl phosphonic dichloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection: Using industrial-scale reactors, the amino group of tyrosine is protected with the Fmoc group.

    Large-Scale Phosphorylation: The hydroxyl group is phosphorylated using benzyl phosphonic dichloride in large-scale reactors, ensuring efficient mixing and temperature control to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The benzyl phosphonate group can undergo substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles can be used to substitute the benzyl group in the presence of a suitable catalyst.

Major Products:

    Deprotected Tyrosine Derivative: Removal of the Fmoc group yields the free amino tyrosine derivative.

    Substituted Phosphonate Derivatives: Substitution reactions yield various phosphonate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Tyr(HPO3Bzl)-OH is widely used in the synthesis of peptides, particularly in SPPS, due to its stability and ease of deprotection.

Biology:

    Protein Engineering: This compound is used in the synthesis of modified peptides and proteins for studying protein function and interactions.

Medicine:

    Drug Development: Modified peptides synthesized using this compound are investigated for their potential as therapeutic agents.

Industry:

    Biomaterials: Peptides synthesized using this compound are used in the development of biomaterials for various applications, including tissue engineering and drug delivery.

Mechanism of Action

Mechanism:

    Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.

    Phosphorylation: The benzyl phosphonate group can participate in various biochemical reactions, depending on the substituents introduced during substitution reactions.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: The compound is primarily involved in pathways related to peptide synthesis and modification.

Comparison with Similar Compounds

    Fmoc-Tyr(PO3H2)-OH: Similar to Fmoc-Tyr(HPO3Bzl)-OH but with a free phosphonic acid group instead of a benzyl phosphonate group.

    Fmoc-Tyr(tBu)-OH: Contains a tert-butyl group instead of a phosphonate group, used for different types of peptide modifications.

Uniqueness:

    Stability: The benzyl phosphonate group provides stability during peptide synthesis, making this compound particularly useful in SPPS.

    Versatility: The compound’s ability to undergo various substitution reactions makes it versatile for synthesizing a wide range of modified peptides.

Properties

CAS No.

191348-16-0

Molecular Formula

C31H28NO8P

Molecular Weight

573.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38)

InChI Key

RIWNJZRITIBMDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O

Synonyms

191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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